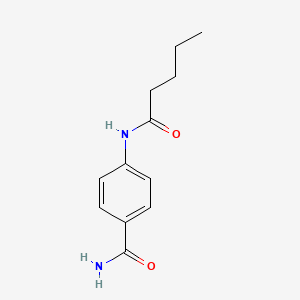![molecular formula C21H29N3O2S B4780008 N-[4-(diethylamino)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4780008.png)
N-[4-(diethylamino)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
Vue d'ensemble
Description
N-[4-(diethylamino)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea, commonly known as DETU, is a thiourea derivative that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various fields such as biochemistry, pharmacology, and biotechnology.
Applications De Recherche Scientifique
DETU has been extensively studied for its potential applications in scientific research. One of the major research areas is the development of new drugs for the treatment of various diseases such as cancer, diabetes, and cardiovascular disorders. DETU has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been reported to have anti-diabetic effects by regulating glucose metabolism and insulin secretion. In addition, DETU has been investigated for its cardioprotective effects by reducing oxidative stress and inflammation.
Mécanisme D'action
The mechanism of action of DETU is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DETU has been shown to inhibit the activity of protein kinase C, which plays a key role in cell proliferation and survival. It has also been reported to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation and pain. In addition, DETU has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and oxidative stress.
Biochemical and Physiological Effects
DETU has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of intracellular calcium, which is involved in numerous cellular processes such as muscle contraction, neurotransmitter release, and gene expression. DETU has also been found to increase the production of reactive oxygen species, which can lead to oxidative stress and cell damage. In addition, DETU has been shown to modulate the expression of various cytokines and growth factors, which are involved in inflammation and tissue repair.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DETU in lab experiments is its high potency and selectivity. DETU has been shown to exhibit potent biological activity at low concentrations, making it an attractive candidate for drug development. In addition, DETU has been found to be selective for certain enzymes and signaling pathways, which can reduce the risk of off-target effects. However, one of the limitations of using DETU in lab experiments is its potential toxicity. DETU has been reported to have cytotoxic effects at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are numerous future directions for the study of DETU. One of the major areas of research is the development of new drugs based on the structure of DETU. Researchers are exploring the potential of modifying the structure of DETU to improve its potency, selectivity, and pharmacokinetic properties. Another area of research is the elucidation of the mechanism of action of DETU. Researchers are using various techniques such as molecular docking, X-ray crystallography, and proteomics to identify the molecular targets of DETU and its downstream effects. Finally, researchers are investigating the potential of DETU in various therapeutic areas such as neurodegenerative diseases, viral infections, and autoimmune disorders.
Conclusion
In conclusion, N-[4-(diethylamino)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea, or DETU, is a promising compound that has shown potential in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DETU has the potential to be a valuable tool for drug development and basic research, and further studies are needed to fully understand its potential.
Propriétés
IUPAC Name |
1-[4-(diethylamino)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-5-24(6-2)18-10-8-17(9-11-18)23-21(27)22-14-13-16-7-12-19(25-3)20(15-16)26-4/h7-12,15H,5-6,13-14H2,1-4H3,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSWKIXNDXVVBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Diethylamino)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[3-({[3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4779930.png)
![3-benzyl-6-iodo-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4779935.png)
![1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B4779950.png)
![3,5-dimethyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4779964.png)
![3-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4779967.png)

![4-(3-chlorophenyl)-1,7,7-trimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4779981.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(cyclobutylcarbonyl)piperazine](/img/structure/B4779996.png)
![N-[({2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}amino)carbonothioyl]-2-furamide](/img/structure/B4780002.png)
![methyl 2-cyano-3-[3-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-4-methoxyphenyl]acrylate](/img/structure/B4780006.png)
![2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4780022.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~,N~1~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4780032.png)
![2-chloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4780035.png)
